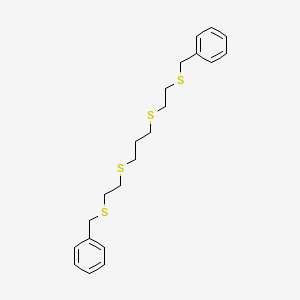
1,13-Diphenyl-2,5,9,12-tetrathiatridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,13-Diphenyl-2,5,9,12-tetrathiatridecane is an organic compound characterized by the presence of phenyl groups and sulfur atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,13-Diphenyl-2,5,9,12-tetrathiatridecane typically involves the reaction of phenyl-substituted thiols with appropriate alkylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,13-Diphenyl-2,5,9,12-tetrathiatridecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or disulfides.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or bromine are employed under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Nitro- or halogen-substituted phenyl derivatives.
Applications De Recherche Scientifique
1,13-Diphenyl-2,5,9,12-tetrathiatridecane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,13-Diphenyl-2,5,9,12-tetrathiatridecane involves its interaction with molecular targets, such as enzymes and receptors. The compound’s sulfur atoms can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. Additionally, the phenyl groups may engage in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylamine: An aromatic amine with two phenyl groups, used as an antioxidant and fungicide.
3,6-Diphenyl-1,2,4,5-tetrazine: A heteroaromatic compound used in cycloaddition reactions.
Uniqueness
1,13-Diphenyl-2,5,9,12-tetrathiatridecane is unique due to the presence of multiple sulfur atoms within its structure, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other phenyl-substituted compounds, making it a valuable molecule for various applications.
Propriétés
Numéro CAS |
168764-51-0 |
|---|---|
Formule moléculaire |
C21H28S4 |
Poids moléculaire |
408.7 g/mol |
Nom IUPAC |
2-[3-(2-benzylsulfanylethylsulfanyl)propylsulfanyl]ethylsulfanylmethylbenzene |
InChI |
InChI=1S/C21H28S4/c1-3-8-20(9-4-1)18-24-16-14-22-12-7-13-23-15-17-25-19-21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2 |
Clé InChI |
RWAVRASHEIWHTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSCCSCCCSCCSCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


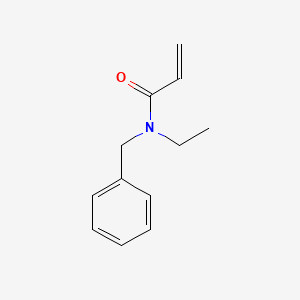
![2-[(Anthracene-2-carbonyl)oxy]octadecanoic acid](/img/structure/B14273647.png)
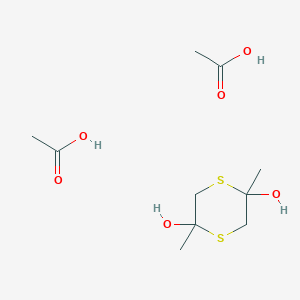

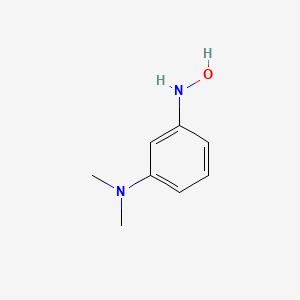
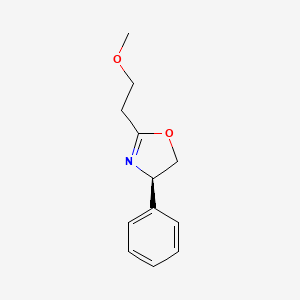
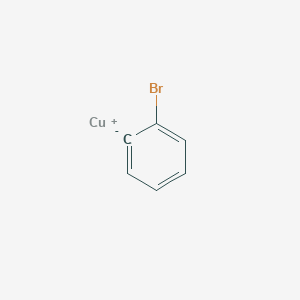

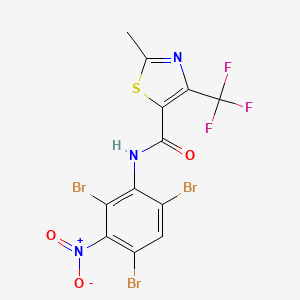
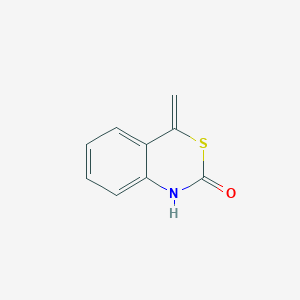
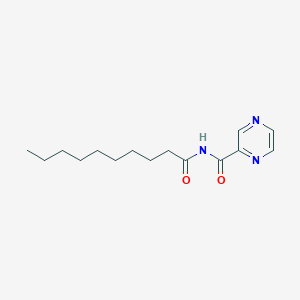

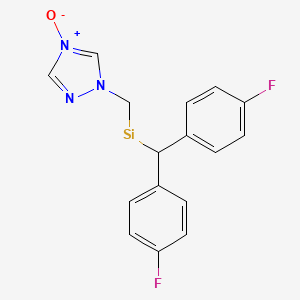
![1-Octyl-4-[(4-octylphenoxy)methyl]benzene](/img/structure/B14273707.png)
